molecular formula C17H13F2N3O2 B2786777 3-fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-41-7

3-fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2786777
CAS RN: 946216-41-7
M. Wt: 329.307
InChI Key: ADMUJPUAXNXOPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, could impart some degree of aromatic character to the molecule . The fluorine atoms attached to the benzyl and phenyl rings could influence the electron distribution and reactivity of these rings.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the triazole ring. The fluorine atoms are highly electronegative, which could make the adjacent carbon atoms more susceptible to nucleophilic attack. The triazole ring could potentially participate in various reactions such as cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its polarity, potentially affecting its solubility in different solvents . The triazole ring could contribute to its stability and possibly its boiling and melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

(3-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMUJPUAXNXOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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